Home > Products > Screening Compounds P69088 > 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine
4,6-Dibenzamidopyrazole(3,4-d)pyrimidine - 108536-61-4

4,6-Dibenzamidopyrazole(3,4-d)pyrimidine

Catalog Number: EVT-1166827
CAS Number: 108536-61-4
Molecular Formula: C19H14N6O2
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4,6-Dibenzamidopyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its biological activities, particularly as an antiviral agent. It has been studied for its efficacy against various cytomegaloviruses in vitro, demonstrating significant inhibitory effects at micromolar concentrations .

Synthesis Analysis

The synthesis of 4,6-dibenzamidopyrazolo[3,4-d]pyrimidine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a precursor.
  2. Reagents and Conditions: The compound is synthesized using alkylating agents such as methyl iodide or propargyl bromide in dimethylformamide (DMF) as a solvent. A phase transfer catalyst may also be employed to facilitate the reaction.
  3. Reaction Mechanism: The reaction generally proceeds through nucleophilic substitution where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the alkylating agent, forming the final dibenzamide derivative.
  4. Yield and Purification: The products are purified through recrystallization from suitable solvents after filtration from the reaction mixture .
Molecular Structure Analysis

The molecular structure of 4,6-dibenzamidopyrazolo[3,4-d]pyrimidine can be described as follows:

  • Chemical Formula: C19_{19}H16_{16}N4_{4}
  • Molecular Weight: Approximately 316.36 g/mol.
  • Structural Features: The compound features a fused bicyclic structure consisting of a pyrazole and pyrimidine ring. The presence of two benzamide substituents at the 4 and 6 positions contributes to its lipophilicity and potential biological activity.
  • Geometrical Parameters: Structural elucidation techniques such as NMR spectroscopy and X-ray diffraction often reveal detailed bond angles and distances that are crucial for understanding its reactivity and interaction with biological targets .
Chemical Reactions Analysis

4,6-Dibenzamidopyrazolo[3,4-d]pyrimidine is involved in various chemical reactions:

Mechanism of Action

The mechanism of action for 4,6-dibenzamidopyrazolo[3,4-d]pyrimidine primarily involves:

  • Inhibition of Virus Adsorption: The compound binds to viral components or host cell receptors before viral entry can occur. This interaction prevents subsequent viral replication within the host cells.
  • Timing of Administration: Efficacy is highly dependent on timing; it must be administered prior to viral exposure to be effective. Post-infection administration shows diminished protective effects due to established viral replication processes .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-dibenzamidopyrazolo[3,4-d]pyrimidine include:

  • Solubility: It is moderately soluble in common organic solvents like DMF and DMSO but may have limited solubility in water due to its hydrophobic benzamide groups.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture to prevent degradation.
Applications

The applications of 4,6-dibenzamidopyrazolo[3,4-d]pyrimidine are diverse:

  1. Pharmaceutical Development: Its antiviral properties make it a candidate for further development into antiviral therapies targeting cytomegalovirus infections.
  2. Research Tool: It serves as a valuable tool in virology research for studying virus-host interactions and receptor characterization.
  3. Potential Anticancer Activity: Emerging studies suggest that derivatives of pyrazolo[3,4-d]pyrimidines may exhibit anticancer properties through inhibition of specific kinases involved in cancer cell proliferation .
Introduction to Pyrazolo[3,4-d]Pyrimidine Derivatives

Structural Classification of Pyrazolo[3,4-d]Pyrimidine Scaffolds

The pyrazolo[3,4-d]pyrimidine system consists of a pyrazole ring fused with a pyrimidine ring at the 3,4-bond. Structural diversity arises from substitution patterns at key positions (N1, C3, C4, and C6), which profoundly influence biological activity and physicochemical properties. Four primary substitution categories exist:

Table 1: Structural Classification of Pyrazolo[3,4-d]Pyrimidine Derivatives

Substitution PatternPrototype CompoundKey Structural FeaturesBiological Relevance
4-Amino Derivatives4-Aminopyrazolo[3,4-d]pyrimidineUnsubstituted amino group at C4 positionCholesterol reduction in rats [8]
4,6-Diamino Derivatives4,6-Diaminopyrazolo[3,4-d]pyrimidineAmino groups at both C4 and C6 positionsKinase inhibition scaffolds [4]
4-Hydroxy Derivatives4-Hydroxypyrazolo[3,4-d]pyrimidineHydroxyl group at C4 positionTautomerism (lactam-lactim) [5]
4,6-Disubstituted Derivatives4,6-Dibenzamidopyrazolo[3,4-d]pyrimidineAmide substitutions at C4 and C6 positionsSelective CMV adsorption inhibition [1]

The 4,6-disubstituted derivatives, particularly those with benzamide moieties, demonstrate significant three-dimensional bulk and distinct hydrogen-bonding capabilities. This substitution pattern enhances target specificity by occupying unique binding pockets within biological targets, as exemplified by the antiviral activity of 4,6-dibenzamidopyrazolo[3,4-d]pyrimidine [1].

Historical Development of Pyrazolo[3,4-d]Pyrimidine Synthesis

The synthetic evolution of pyrazolo[3,4-d]pyrimidines commenced in the mid-20th century, driven by interest in purine analogs. Early methodologies relied heavily on the Traube purine synthesis, involving cyclization of 5-aminopyrazole-4-carboxamides with formamide or other one-carbon donors [2]. This approach provided access to the unsubstituted core but offered limited regiocontrol for specific disubstitution patterns.

Significant advancements emerged through the development of convergent strategies:

  • Condensation Approaches (1980s-1990s): Optimization of cyclocondensation reactions between 5-aminopyrazoles and orthoesters, nitriles, or imidates enabled improved regioselectivity for C4 and C6 substitution [5].
  • Halogenation-Displacement (2000s): Introduction of halogen atoms at C4 and/or C6 provided versatile intermediates for nucleophilic aromatic substitution, facilitating diverse carbon, nitrogen, oxygen, and sulfur substituents [2] [4].
  • Transition Metal Catalysis (2010s-Present): Palladium-catalyzed cross-coupling reactions revolutionized access to C3- and C6-aryl/heteroaryl derivatives, expanding chemical space exploration [3].

Table 2: Evolution of Key Synthetic Methods for Pyrazolo[3,4-d]Pyrimidine Core

Synthetic EraPrimary MethodAdvantagesLimitations
Classical (Pre-1980)Traube SynthesisSimple starting materialsLimited substitution patterns, high temperatures
Modern (1980-2000)Condensation of 5-AminopyrazolesImproved regiocontrol at C4/C6Moderate yields, functional group sensitivity
Contemporary (2000+)Halogenation/Nucleophilic DisplacementHigh versatility for 4,6-disubstitutionMulti-step sequences
Cutting-edge (2010+)Transition Metal Catalyzed CouplingAccess to complex aryl/heteroaryl derivativesCatalyst cost, purification challenges

The synthesis of 4,6-dibenzamidopyrazolo[3,4-d]pyrimidine exemplifies the halogenation-displacement approach. Selective halogenation at C4 and C6 followed by sequential nucleophilic substitution with benzoate equivalents enabled precise installation of the benzamide groups critical for its antiviral activity [1] [3].

Significance of 4,6-Disubstituted Derivatives in Medicinal Chemistry

4,6-Disubstituted pyrazolo[3,4-d]pyrimidines occupy a pivotal niche in medicinal chemistry due to their exceptional ability to modulate diverse disease-relevant biological targets. The C4 and C6 positions serve as vectors for pharmacophore attachment, enabling optimization of target binding, solubility, and metabolic stability:

  • Kinase Inhibition Platforms: These derivatives function as potent adenosine triphosphate-competitive inhibitors against tyrosine and serine/threonine kinases. The 4,6-dianilino derivatives demonstrate remarkable selectivity profiles against epidermal growth factor receptor and vascular endothelial growth factor receptor tyrosine kinases, critical targets in oncology [4] [7]. Molecular modeling reveals the C4 and C6 substituents project into hydrophobic regions II and III of the kinase adenosine triphosphate-binding cleft, forming critical van der Waals interactions [2]. Compound 12b (a 4,6-disubstituted derivative) exhibits picomolar inhibition of vascular endothelial growth factor receptor-2 (IC₅₀ = 0.063 ± 0.003 μM) and induces apoptosis in breast cancer cell lines through caspase-3 activation and cell cycle arrest [7].

  • Antiviral Therapeutics: The 4,6-dibenzamido substitution pattern confers exceptional specificity for cytomegalovirus adsorption inhibition. This compound exhibits nanomolar activity against human, mouse, and vervet monkey cytomegaloviruses (IC₅₀ = 0.2–0.5 μM) without affecting herpes simplex viruses. Its mechanism involves blocking viral adsorption to cellular receptors, evidenced by activity only when added pre-infection. Remarkably, pretreatment confers prolonged cellular resistance (up to 3 days for mouse cytomegalovirus), suggesting modulation of host cell receptor function [1]. Synergy with ganciclovir highlights potential for combination therapies.

  • Transforming Growth Factor Beta Signaling Modulation: Recent innovations include 4,6-disubstituted derivatives acting as potent transforming growth factor beta type 1 receptor kinase inhibitors. Compound 57 attenuates transforming growth factor beta 1/suppressor of mothers against decapentaplegic signaling, extracellular matrix production, and collagen deposition, demonstrating efficacy in pancreatic cancer xenograft models [3].

  • Apoptosis Induction: Beyond kinase modulation, these derivatives directly influence apoptotic pathways. The lead compound 12b increases the B-cell lymphoma 2-associated X protein/B-cell lymphoma 2 ratio by 8.8-fold, triggering mitochondrial apoptosis pathways in cancer cells [4] [7]. This multi-target engagement underscores the pharmacological significance of the 4,6-disubstituted framework in overcoming drug resistance.

The structural rigidity imparted by the 4,6-disubstitution stabilizes specific conformations essential for high-affinity target binding. This positioning, combined with the hydrogen-bonding capacity of the benzamide carbonyls and the heterocyclic nitrogen atoms, creates a three-dimensional pharmacophore capable of discriminating between closely related enzyme isoforms [3] [7]. Consequently, 4,6-disubstituted pyrazolo[3,4-d]pyrimidines continue to serve as privileged scaffolds for addressing unmet therapeutic needs across antiviral, oncological, and fibrotic disease domains.

Properties

CAS Number

108536-61-4

Product Name

4,6-Dibenzamidopyrazole(3,4-d)pyrimidine

IUPAC Name

N-(6-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzamide

Molecular Formula

C19H14N6O2

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)21-15-14-11-20-25-16(14)23-19(22-15)24-18(27)13-9-5-2-6-10-13/h1-11H,(H3,20,21,22,23,24,25,26,27)

InChI Key

FRNHKUARBXYWKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4

Synonyms

4,6-DBAPP
4,6-dibenzamidopyrazole(3,4-d)pyrimidine

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.